molecular formula C19H17FN2O3S B6430689 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903175-24-5

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B6430689
CAS No.: 1903175-24-5
M. Wt: 372.4 g/mol
InChI Key: UCLUZOXFYCRTNW-UHFFFAOYSA-N
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Description

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a pyrrolidine ring via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.

    Quinoline Derivative Preparation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the pyrrolidine derivative with the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It can be used as a probe to study the function of specific proteins or pathways in cells.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of various biochemical processes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance its binding affinity, allowing it to inhibit or activate the target protein. This interaction can modulate various cellular pathways, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    8-{[1-(4-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a chlorine atom instead of fluorine.

    8-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a methyl group instead of fluorine.

    8-{[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorobenzenesulfonyl group in 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline makes it unique compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved pharmacological properties .

Properties

IUPAC Name

8-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-15-6-8-17(9-7-15)26(23,24)22-12-10-16(13-22)25-18-5-1-3-14-4-2-11-21-19(14)18/h1-9,11,16H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUZOXFYCRTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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